molecular formula C13H13N3O2 B2596264 2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid CAS No. 857410-55-0

2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B2596264
CAS No.: 857410-55-0
M. Wt: 243.266
InChI Key: ABLBDYTXAHBWRH-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid typically involves the condensation of benzylamine with a suitable pyrimidine precursor. One common method involves the reaction of 4-methylpyrimidine-5-carboxylic acid with benzylamine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-methylpyrimidine-5-carboxylic acid
  • 2-(Benzylamino)-4-chloropyrimidine-5-carboxylic acid
  • 2-(Benzylamino)-4-methylpyrimidine-5-carboxamide

Uniqueness

2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its benzylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(benzylamino)-4-methylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-11(12(17)18)8-15-13(16-9)14-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLBDYTXAHBWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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